

# Technical Support Center: Optimizing Metal Stripping from Diisooctyl Phosphate (D2EHPA)

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## Compound of Interest

Compound Name: Diisooctyl phosphate

Cat. No.: B179373

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the stripping efficiency of metals from **diisooctyl phosphate** (D2EHPA or HDEHP), a common extractant in solvent extraction processes. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to enhance your experimental outcomes.

## Frequently Asked Questions (FAQs)

Q1: What is "stripping" in the context of solvent extraction with D2EHPA? A1: Stripping, or back-extraction, is the process of removing metal ions from a loaded organic phase (D2EHPA containing the extracted metal) into a fresh aqueous solution. This is typically achieved by altering chemical conditions, such as increasing the acidity of the aqueous phase, to reverse the initial extraction reaction. This step is crucial for recovering the target metal in a concentrated form and regenerating the organic extractant for reuse.

Q2: Why is my metal stripping efficiency low? A2: Low stripping efficiency can be attributed to several factors:

- **Inappropriate Stripping Agent:** The type and concentration of the stripping agent are critical. Some metal-D2EHPA complexes are very stable and require strong acids for effective stripping.<sup>[1][2]</sup>
- **Suboptimal pH/Acidity:** The stripping of metal cations by D2EHPA is a pH-dependent process driven by cation exchange.<sup>[3][4]</sup> A sufficiently high concentration of H<sup>+</sup> ions in the stripping

solution is required to shift the equilibrium towards the release of the metal ion from the organic phase.<sup>[5]</sup>

- **Incorrect Organic-to-Aqueous (O:A) Ratio:** A lower O:A ratio generally favors higher stripping efficiency as it provides a larger volume of the aqueous phase to accept the stripped metal ions.<sup>[2]</sup>
- **Low Temperature:** For many systems, stripping is an endothermic process, and increasing the temperature can significantly improve efficiency.<sup>[1][2]</sup>
- **Insufficient Contact Time:** The phases may not have been mixed for a sufficient duration to reach equilibrium.

Q3: How do I choose the right stripping agent? A3: The choice depends on the metal being stripped and the desired selectivity.

- **Strong Inorganic Acids ( $\text{H}_2\text{SO}_4$ ,  $\text{HCl}$ ,  $\text{HNO}_3$ ):** These are commonly used for stripping a wide range of metals, including rare earth elements (REEs), zinc, nickel, and cobalt.<sup>[2][6][7]</sup> For REEs,  $\text{H}_2\text{SO}_4$  is often the most effective, followed by  $\text{HCl}$  and then  $\text{HNO}_3$ .<sup>[2]</sup>
- **Oxalic Acid ( $\text{H}_2\text{C}_2\text{O}_4$ ):** This is particularly effective for stripping trivalent metals like Iron ( $\text{Fe}^{3+}$ ) and can achieve higher efficiency than strong inorganic acids in some cases.<sup>[1][8][9]</sup>
- **Complexing Agents:** In specific cases, reagents that form strong aqueous complexes with the metal can be used to facilitate stripping.

Q4: Can I selectively strip one metal from a co-loaded organic phase? A4: Yes, selective stripping is a key technique for separating metals. It is achieved by carefully controlling the stripping conditions, primarily the acidity (pH) of the aqueous phase. Metals are stripped from D2EHPA at different pH values. For instance, cobalt can be selectively stripped from copper at an equilibrium pH of approximately 2.5.<sup>[10]</sup> Similarly, zinc can be stripped from iron, as the  $\text{Fe}^{3+}$ -D2EHPA complex is more stable and requires much stronger acidic conditions to be stripped.<sup>[11]</sup>

Q5: What is the role of a modifier like TBP (Tri-n-butyl phosphate) in the stripping process? A5: TBP can have complex effects. While often used as a phase modifier to prevent third-phase formation during extraction, it can exhibit an antagonistic effect during stripping, meaning its

presence can sometimes increase stripping efficiency for certain metals like REEs.[8][12] This is because TBP can interact with the D2EHPA, reducing its effective concentration and weakening the metal-extractant bond.[12]

## Troubleshooting Guide

This guide addresses common issues encountered during the stripping of metals from loaded D2EHPA.

Problem	Potential Cause(s)	Recommended Solution(s)
Low Overall Stripping Efficiency	1. Insufficient acid concentration in the stripping solution. 2. Inadequate contact time or mixing intensity. 3. Temperature is too low. 4. Unfavorable Organic-to-Aqueous (O:A) ratio.	1. Increase the concentration of the stripping acid (e.g., from 1M to 4M H <sub>2</sub> SO <sub>4</sub> ). <a href="#">[2]</a> <a href="#">[8]</a> 2. Increase mixing time (e.g., from 5 to 15 minutes) and ensure vigorous agitation to maximize interfacial area. 3. Increase the temperature. For REEs, stripping efficiency improves up to around 50-60°C. <a href="#">[1]</a> <a href="#">[2]</a> 4. Decrease the O:A ratio (e.g., from 2:1 to 1:1 or 1:2) to provide a larger sink for the stripped metal. <a href="#">[2]</a>
Difficulty Stripping Iron (Fe <sup>3+</sup> )	The Fe(III)-D2EHPA complex is exceptionally stable and resistant to stripping with conventional acids like H <sub>2</sub> SO <sub>4</sub> . <a href="#">[11]</a>	1. Use a high concentration of HCl (e.g., 5-6 M). <a href="#">[2]</a> <a href="#">[11]</a> 2. Use oxalic acid as the stripping agent, which has shown superior performance for iron. <a href="#">[1]</a> <a href="#">[8]</a> 3. Consider galvanic stripping, where Fe <sup>3+</sup> in the organic phase is reduced to the more easily strippable Fe <sup>2+</sup> using a reducing agent like zinc metal. <a href="#">[11]</a>
Formation of a Third Phase or Emulsion	1. High metal loading in the organic phase. 2. Incompatibility between the organic diluent and the D2EHPA-metal complex. 3. High concentration of D2EHPA.	1. Add a phase modifier like TBP or a long-chain alcohol (e.g., 1-decanol) to the organic phase to improve solubility. <a href="#">[13]</a> 2. Ensure the metal loading does not exceed the limiting organic concentration (LOC). 3. Reduce the D2EHPA concentration if possible,

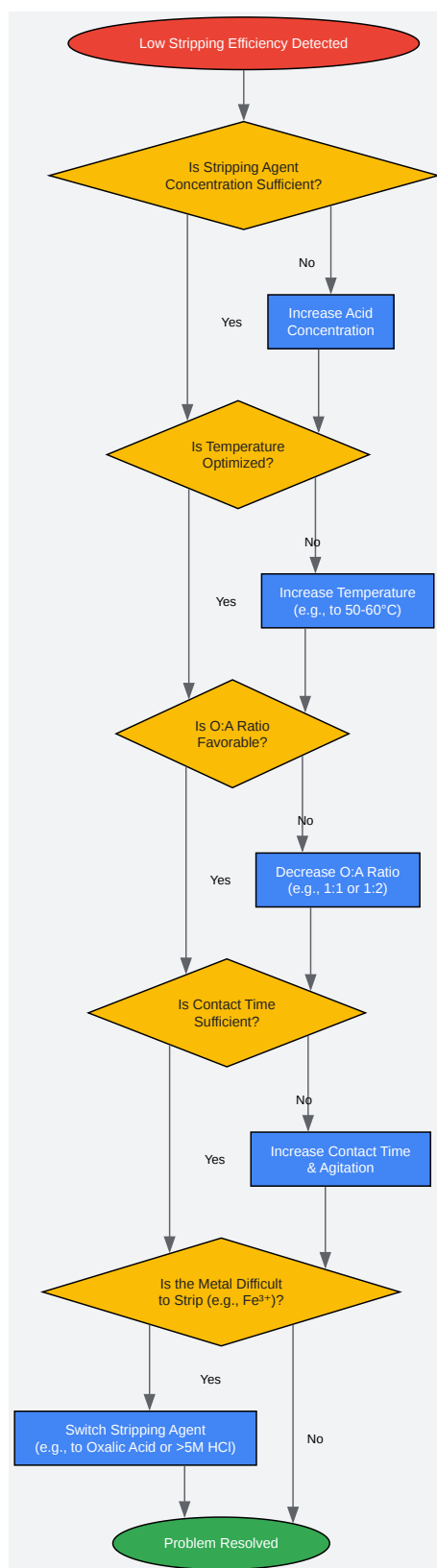
though this may impact extraction efficiency.[\[13\]](#)

Poor Selectivity Between Metals (e.g., Co/Ni)

The stripping curves of the two metals are too close under the current conditions.

1. Carefully adjust the equilibrium pH of the stripping solution. A difference of even 0.5 pH units can dramatically change selectivity.[\[10\]](#) 2. Consider adding a synergistic or antagonistic agent to the organic phase that selectively alters the stability of one metal complex over the other. For Co/Ni separation, Cyanex 272 is often used with D2EHPA.[\[6\]](#) 3. Perform a multi-stage stripping process where the pH is incrementally lowered in each stage.

## Troubleshooting Flowchart



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Caption: Troubleshooting flowchart for diagnosing poor stripping efficiency.

## Quantitative Data Summary

**Table 1: Stripping Efficiency of Iron ( $\text{Fe}^{3+}$ ) with Various Reagents**

Stripping Agent	Concentration	Temperature	Stripping Efficiency (%)	Reference
Oxalic Acid	0.95 M	Ambient	72.4	[14]
Oxalic Acid	-	60°C	~97	[1]
HCl	5 M	Ambient	~100	[11]
H <sub>2</sub> SO <sub>4</sub>	2 M	Ambient	< 10	[7]
Phosphoric Acid	-	Ambient	Moderate	[1]

**Table 2: Stripping Efficiency of Rare Earth Elements (REEs) with H<sub>2</sub>SO<sub>4</sub> and HCl**

Metal	Stripping Agent	Concentration (M)	O:A Ratio	Temperature (°C)	Stripping Efficiency (%)	Reference
Y, Er, Yb	H <sub>2</sub> SO <sub>4</sub>	5	0.5	>50	>90	[2]
Y, Er	HCl	5	0.5	>50	>80	[2]
Yb, Y, Er	H <sub>2</sub> SO <sub>4</sub>	6	1:1	22	Varies by element	[8]

**Table 3: Selective Stripping of Cobalt ( $\text{Co}^{2+}$ ) and Nickel ( $\text{Ni}^{2+}$ )**

Metal	Stripping Agent	Equilibrium pH	Stripping Efficiency (%)	Notes	Reference
Cobalt	H <sub>2</sub> SO <sub>4</sub>	~2.5	70	Allows separation from Cu (11% stripped)	[10]
Nickel	H <sub>2</sub> SO <sub>4</sub>	~4.5	>98	At this pH, Zn is also fully stripped	[7]
Cobalt	H <sub>2</sub> SO <sub>4</sub>	-	Complete	Requires 200 g/L H <sub>2</sub> SO <sub>4</sub> for full stripping	[6]

## Experimental Protocols

### Protocol 1: Batch Stripping Experiment

Objective: To determine the stripping efficiency of a metal from loaded D2EHPA under specific conditions.

Methodology:

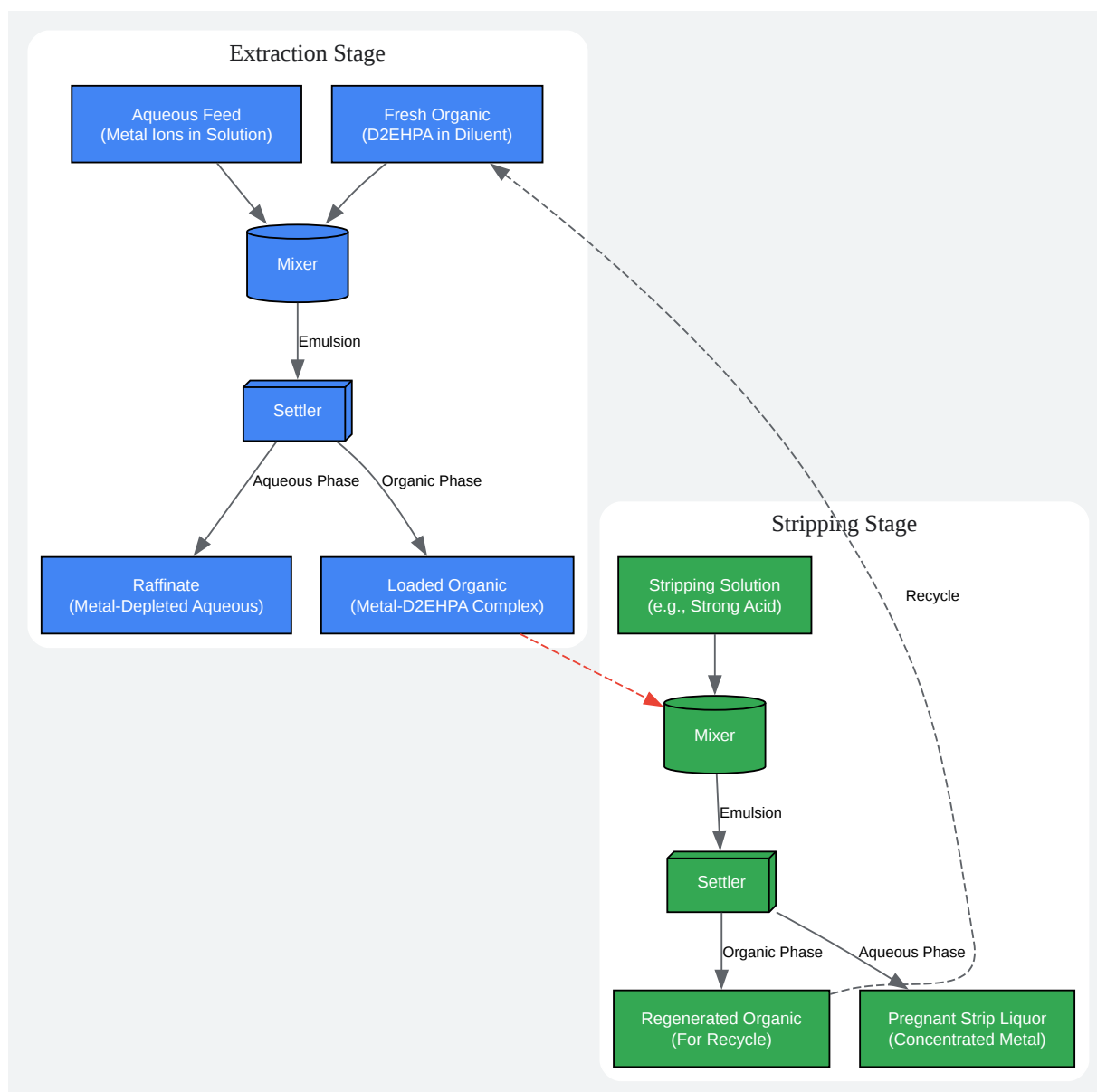
- **Preparation of Loaded Organic:** Prepare a loaded organic phase by contacting a known volume of D2EHPA (e.g., 20% v/v in a diluent like kerosene) with an aqueous solution containing the metal of interest at the optimal extraction pH until equilibrium is reached.
- **Phase Separation:** Allow the phases to separate in a separatory funnel and collect the loaded organic phase. Analyze a sample of the loaded organic via ICP-OES or AAS to determine the initial metal concentration.
- **Stripping Procedure:** a. In a jacketed beaker or separatory funnel, add a known volume of the loaded organic phase and the aqueous stripping solution (e.g., H<sub>2</sub>SO<sub>4</sub>) at the desired O:A ratio (e.g., 1:1). b. Agitate the mixture vigorously using a magnetic stirrer or mechanical shaker for a predetermined contact time (e.g., 15 minutes). Maintain a constant temperature



using a water bath if required. c. Stop the agitation and allow the phases to disengage completely.

- Analysis: a. Carefully separate the two phases. b. Measure the volume of each phase. c. Analyze the metal concentration in both the stripped organic phase and the resulting aqueous strip solution using ICP-OES or a similar technique.
- Calculation of Stripping Efficiency (%S):  $\%S = (\text{Total mass of metal in aqueous strip solution} / \text{Total mass of metal in initial loaded organic}) \times 100$

## General Solvent Extraction-Stripping Workflow



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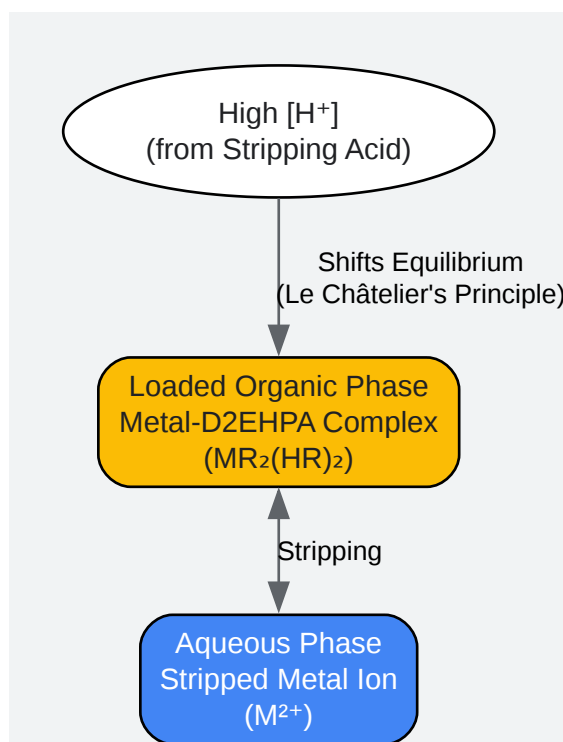
Caption: General workflow for a solvent extraction and stripping process.

## Chemical Principles of Stripping

The stripping of a divalent metal ( $M^{2+}$ ) from D2EHPA, which exists as a dimer  $(HR)_2$ , is a reversible reaction. The equilibrium can be shifted by changing the concentration of  $H^+$  ions.

Extraction Reaction:  $M^{2+}(aq) + 2(HR)_2(org) \rightleftharpoons MR_2(HR)_2(org) + 2H^+(aq)$

Stripping Reaction:  $MR_2(HR)_2(org) + 2H^+(aq) \rightleftharpoons M^{2+}(aq) + 2(HR)_2(org)$



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Caption: Chemical equilibrium of the metal stripping reaction from D2EHPA.

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